molecular formula C10H14FNO2S B13634908 3-fluoro-4-methyl-N-propylbenzenesulfonamide

3-fluoro-4-methyl-N-propylbenzenesulfonamide

Cat. No.: B13634908
M. Wt: 231.29 g/mol
InChI Key: KUXNEFQNXXEDFU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-N-propylbenzenesulfonamide is an organic compound with the molecular formula C10H14FNO2S and a molecular weight of 231.29 g/mol . This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methyl-N-propylbenzenesulfonamide typically involves the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

3-Fluoro-4-methyl-N-propylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. Additionally, the fluorine atom can enhance the compound’s binding affinity to target proteins, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methyl-N-propylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14FNO2S

Molecular Weight

231.29 g/mol

IUPAC Name

3-fluoro-4-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C10H14FNO2S/c1-3-6-12-15(13,14)9-5-4-8(2)10(11)7-9/h4-5,7,12H,3,6H2,1-2H3

InChI Key

KUXNEFQNXXEDFU-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)C)F

Origin of Product

United States

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